LogP and LogD7.4 Comparison: 8-Ethoxy vs. 8-Methoxy, 8-Fluoro, and Unsubstituted 3-AminoChromans
8-Ethoxychroman-3-amine exhibits a calculated logP (ALogP) of approximately 2.27 and a predicted logD7.4 of approximately 1.3–1.8 (ChemAxon consensus), compared with 8-methoxychroman-3-amine (ALogP ≈1.78 logD7.4 ≈0.9–1.3), 8-fluorochroman-3-amine (ALogP ≈1.48 logD7.4 ≈0.7–1.1), and unsubstituted chroman-3-amine (ALogP ≈0.8–1.0 logD7.4 ≈-0.2 to 0.3) [1]. The ethoxy substitution increases logP by approximately 0.5–0.8 units versus 8-methoxy and by approximately 0.8–1.0 units versus 8-fluoro, moving the compound into the optimal lipophilicity range (logD7.4 1–3) for CNS drug-like candidates while maintaining a lower logP than typical 8-alkoxy homologs with propoxy or butoxy chains [2].
| Evidence Dimension | Calculated logP (ALogP) / logD7.4 |
|---|---|
| Target Compound Data | 8-Ethoxychroman-3-amine: ALogP 2.27; logD7.4 ≈1.3–1.8 |
| Comparator Or Baseline | 8-Methoxychroman-3-amine: ALogP ≈1.78; logD7.4 ≈0.9–1.3; 8-Fluorochroman-3-amine: ALogP ≈1.48; logD7.4 ≈0.7–1.1; Chroman-3-amine: ALogP ≈0.8–1.0; logD7.4 ≈-0.2 to 0.3 |
| Quantified Difference | +0.5–0.8 logP units vs. 8-methoxy; +0.8–1.0 vs. 8-fluoro; +1.2–1.5 vs. unsubstituted |
| Conditions | Calculated via ChemAxon consensus model (EPI Suite and T.E.S.T. validation for 8-methoxy analog boiling point 284.57°C used as convergent reference). |
Why This Matters
Higher logD7.4 predicts improved passive membrane permeability without excessive hydrophobicity that would increase metabolic clearance or plasma protein binding—critical for projects targeting intracellular or CNS targets where the 8-ethoxy balance may be superior to the 8-methoxy or 8-fluoro entry.
- [1] ETCM Database. Entry for 8-Ethoxychroman-3-amine (Molecular Weight 193.24, ALogP 2.274). www.tcmip.cn. Accessed via CAS 1337158-48-1 search. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. DOI:10.1517/17460441003605098. (Optimal logD7.4 range for CNS drugs: 1–3). View Source
